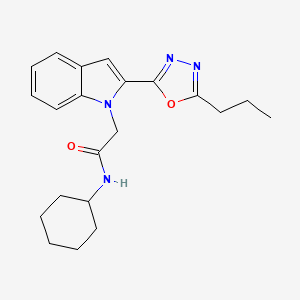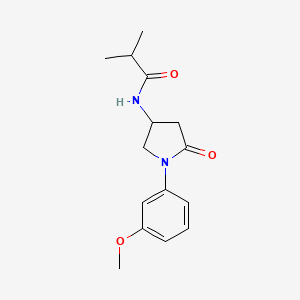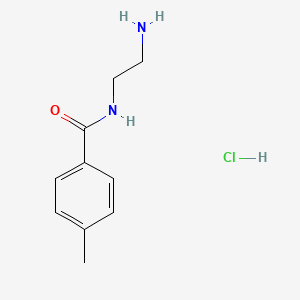
4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl morpholine-4-carboxylate, also known as MOC-31, is a monoclonal antibody used in scientific research to detect and target certain types of cancer cells.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Derivative Syntheses
The synthesis of heterocyclic derivatives, such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione, involves reactions catalyzed under oxidative carbonylation conditions. These derivatives are synthesized from compounds containing different substituents, showcasing the versatility of heterocyclic chemistry in producing a wide array of compounds with potential applications in drug design and materials science (Bacchi et al., 2005).
Synthesis of Substituted Chromanones
The smooth addition of morpholine to substituted chromones, leading to the formation of chromanones, exemplifies the utility of morpholine derivatives in synthesizing complex organic molecules. This process is crucial for creating compounds with potential pharmacological properties (Sosnovskikh & Usachev, 2001).
Novel Quinolone and Quinoline-2-Carboxylic Acid Amides
The synthesis of novel quinolone and quinoline-2-carboxylic acid amides facilitates late-stage diversification in drug development. These compounds have shown potent antagonistic activity against 5HT1B receptors, illustrating the potential of morpholine derivatives in developing new therapeutics (Horchler et al., 2007).
Anti-Inflammatory and Analgesic Agents
The development of novel heterocyclic compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the therapeutic potential of morpholine derivatives. These compounds exhibit significant COX-2 selectivity, analgesic, and anti-inflammatory activities, highlighting their importance in medicinal chemistry (Abu‐Hashem et al., 2020).
Photoluminescence Properties
The study of photoluminescence properties of novel lanthanide-organic coordination polymers based on hydroxyquinoline-carboxylate ligands demonstrates the application of morpholine derivatives in materials science. These compounds exhibit strong emissions in the visible and NIR regions, making them suitable for optical materials with enhanced luminescence properties (Gai et al., 2012).
Eigenschaften
IUPAC Name |
[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO8/c1-29-19-4-2-3-14-11-18(23(27)33-22(14)19)17-13-21(26)32-20-12-15(5-6-16(17)20)31-24(28)25-7-9-30-10-8-25/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDBMKRZIGCEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2594204.png)
![{2-[(4-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/no-structure.png)


![3-(2,4-Difluorophenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2594209.png)

![5-Fluoro-N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2594213.png)

![8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2594217.png)




![Methyl 6-((3-fluorobenzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2594227.png)